![molecular formula C14H20N2OS B2493199 (2-Ethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone CAS No. 1090517-35-3](/img/structure/B2493199.png)
(2-Ethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
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Overview
Description
This compound falls into a category of organic molecules that combine features of piperidine and pyridine derivatives, known for their interesting chemical and physical properties. These compounds often serve as key intermediates in the synthesis of various organic molecules with potential applications in materials science and pharmaceuticals (Rajaraman et al., 2015).
Synthesis Analysis
Synthesis of related compounds often involves multi-step organic reactions starting from readily available precursors. For instance, derivatives similar to the target compound have been synthesized through strategies involving Schotten-Boumann condensation reaction and stepwise functionalization of piperidine and pyridine moieties (Priya et al., 2019).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is typically elucidated using techniques such as single-crystal X-ray diffraction (XRD), showcasing their crystalline nature and providing insights into their geometric parameters. These studies reveal the orthorhombic crystal system and specific space groups, indicative of the structural characteristics of these compounds (Revathi et al., 2018).
Chemical Reactions and Properties
Piperidine and pyridine derivatives participate in a variety of chemical reactions, offering pathways to further modify the compound. They exhibit interesting reactivity profiles, including participation in catalyst- and solvent-free conditions and Fries rearrangement under microwave-assistance, highlighting their versatility in synthetic chemistry (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and optical transparency, are often studied using techniques like thermal gravimetric analysis (TGA) and UV-Visible spectroscopy. These studies reveal their stability across a range of temperatures and their transparency in the visible spectrum, which are important for potential applications in materials science (Revathi et al., 2018).
Chemical Properties Analysis
The chemical properties of piperidine and pyridine derivatives, including their NLO (Non-Linear Optical) properties, are significant for opto-electronic applications. The SHG (Second Harmonic Generation) efficiency and the band gap energy of these compounds can be evaluated through spectroscopic analysis, indicating their potential use in creating opto-electronic devices (Priya et al., 2019).
Scientific Research Applications
Catalyst and Synthesis Applications
Research has shown innovative methods for synthesizing complex organic compounds, which could be relevant for synthesizing "(2-Ethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone". For instance, the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement highlights efficient approaches for regioselective synthesis of heterocyclic amides, which are crucial intermediates in the preparation of various pharmaceuticals and agrochemicals (Moreno-Fuquen et al., 2019).
Material Science and Optical Applications
The synthesis and characterization of new nonlinear optical piperidine derivatives, such as (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, are significant for developing materials with potential applications in electronics and photonics. These studies involve crystal growth, structural analysis, and the evaluation of properties like thermal stability and second harmonic generation efficiency, which are essential for materials used in optical devices (Revathi et al., 2018).
Drug Discovery and Pharmacological Research
Compounds with structures similar to "(2-Ethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone" have been explored for their potential pharmacological activities. For example, selective NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides have been identified as potent compounds for neurological disorders, showcasing the importance of structural analysis and activity relationship studies in the development of new therapeutic agents (Borza et al., 2007).
Analytical Chemistry and Structural Analysis
Advanced analytical techniques are employed to study the structure and properties of complex organic molecules. For instance, the crystal structure analysis of adducts from quinones and diazoalkanes provides insights into the molecular interactions and stability of these compounds, which is crucial for understanding their reactivity and potential applications in synthetic chemistry (Dean et al., 1968).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-3-11-7-4-5-10-16(11)14(17)12-8-6-9-15-13(12)18-2/h6,8-9,11H,3-5,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIFUUMPEWFBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine |
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